molecular formula C24H23N3S B11200536 3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole

3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B11200536
M. Wt: 385.5 g/mol
InChI Key: GTMLXAZWGIAKEK-UHFFFAOYSA-N
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Description

  • Introduce the sulfanyl group by reacting the triazole with 2-methylbenzyl chloride in the presence of a base.
  • Reaction conditions: Reflux in toluene with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step organic reactions

  • Step 1: Formation of Hydrazone

    • React 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
    • Reaction conditions: Reflux in ethanol.
  • Step 2: Cyclization

    • Cyclize the hydrazone with 4-methylbenzaldehyde under acidic conditions to form the triazole ring.
    • Reaction conditions: Reflux in acetic acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different conditions.

Biology

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used as a lead compound in drug discovery and development.

Industry

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group and triazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of three different methylphenyl groups and a sulfanyl group in 3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-(4-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C24H23N3S/c1-17-11-13-22(14-12-17)27-23(20-10-6-7-18(2)15-20)25-26-24(27)28-16-21-9-5-4-8-19(21)3/h4-15H,16H2,1-3H3

InChI Key

GTMLXAZWGIAKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C)C4=CC=CC(=C4)C

Origin of Product

United States

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